An In-depth Technical Guide to 1-Cyclopropyl-N-methyl-2-(piperidin-1-yl)ethan-1-amine: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 1-Cyclopropyl-N-methyl-2-(piperidin-1-yl)ethan-1-amine: Synthesis, Properties, and Therapeutic Potential
This technical guide provides a comprehensive overview of the chemical entity 1-cyclopropyl-N-methyl-2-(piperidin-1-yl)ethan-1-amine, including its formal IUPAC nomenclature, detailed structural analysis, proposed synthetic pathways, and an exploration of its potential applications in drug discovery and development. This document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences.
Executive Summary
The molecule (1-Cyclopropyl-2-piperidin-1-ylethyl)methylamine, systematically named 1-cyclopropyl-N-methyl-2-(piperidin-1-yl)ethan-1-amine , incorporates two key pharmacophoric motifs: a cyclopropylamine moiety and a piperidine ring. The cyclopropyl group is a valued component in medicinal chemistry, known for conferring metabolic stability and conformational rigidity.[1][2] Similarly, the piperidine scaffold is a prevalent feature in a wide range of pharmaceuticals, particularly those targeting the central nervous system (CNS).[3][4][5] This guide will dissect the structural attributes of this compound, propose a logical and efficient synthetic route, and discuss its potential as a therapeutic agent based on the established roles of its constituent functional groups.
IUPAC Name and Chemical Structure
The correct and unambiguous IUPAC name for the molecule is 1-cyclopropyl-N-methyl-2-(piperidin-1-yl)ethan-1-amine . This name is derived from the following structural analysis:
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The principal functional group is an amine, which is part of a two-carbon chain (an ethanamine).
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The amine's nitrogen atom is substituted with a methyl group, hence the N-methyl prefix.
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The ethanamine backbone is substituted at the first carbon (C1) with a cyclopropyl ring.
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The second carbon (C2) of the ethanamine backbone is attached to a piperidine ring at the nitrogen atom, designated as position 1 of the piperidine, leading to the 2-(piperidin-1-yl) substituent name.
The chemical structure is as follows:
Caption: Chemical structure of 1-cyclopropyl-N-methyl-2-(piperidin-1-yl)ethan-1-amine.
Table 1: Physicochemical Properties (Predicted)
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₂N₂ | - |
| Molecular Weight | 182.31 g/mol | - |
| XLogP3 | 1.8 | Predicted |
| Hydrogen Bond Donor Count | 1 | Predicted |
| Hydrogen Bond Acceptor Count | 2 | Predicted |
| Rotatable Bond Count | 4 | Predicted |
Rationale for Synthesis and Potential Applications
The unique combination of a cyclopropylamine and a piperidine moiety suggests potential for significant biological activity.
The Cyclopropylamine Moiety: A Source of Potency and Stability
The cyclopropyl group is a "bioisostere" of a vinyl group or a carbonyl group and is known to enhance metabolic stability by being less susceptible to enzymatic degradation. The strained three-membered ring also provides conformational rigidity, which can lead to higher binding affinity for target proteins.[6][7] Cyclopropylamines are key components in several approved drugs and are known to act as irreversible inhibitors of monoamine oxidases (MAOs) and lysine-specific demethylase 1 (LSD1), both of which are important targets in oncology and neurology.[1]
The Piperidine Ring: A Versatile Scaffold in Drug Design
The piperidine ring is one of the most common heterocyclic scaffolds in approved drugs.[5][8] Its presence can influence a molecule's lipophilicity, solubility, and ability to cross the blood-brain barrier.[4] Piperidine derivatives are found in a vast array of therapeutic classes, including antipsychotics, analgesics, and antihistamines.[3][9]
Proposed Synthetic Pathway
A plausible and efficient synthesis of 1-cyclopropyl-N-methyl-2-(piperidin-1-yl)ethan-1-amine can be envisioned through a multi-step process starting from commercially available materials. The following is a proposed synthetic workflow:
Caption: Proposed synthetic workflow for 1-cyclopropyl-N-methyl-2-(piperidin-1-yl)ethan-1-amine.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-Bromo-1-cyclopropylethan-1-one (Intermediate 1)
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Reaction Setup: To a solution of cyclopropyl methyl ketone (1.0 eq) in a suitable solvent such as methanol or acetic acid, add a brominating agent like N-bromosuccinimide (NBS) (1.1 eq) or bromine (1.05 eq).
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Reaction Conditions: The reaction is typically carried out at room temperature and stirred for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
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Work-up and Purification: Upon completion, the reaction mixture is quenched with a solution of sodium thiosulfate to remove any excess bromine. The product is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of 1-Cyclopropyl-2-(piperidin-1-yl)ethan-1-one (Intermediate 2)
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Reaction Setup: Dissolve 2-bromo-1-cyclopropylethan-1-one (1.0 eq) in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).
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Addition of Reagents: Add piperidine (1.2 eq) and a non-nucleophilic base such as potassium carbonate or triethylamine (1.5 eq) to the solution.
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Reaction Conditions: The mixture is stirred at room temperature or gently heated (40-50 °C) for 6-12 hours until the starting material is consumed (monitored by TLC).
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Work-up and Purification: The reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with water and brine, dried, and concentrated. The resulting crude product is purified by column chromatography.
Step 3: Synthesis of 1-Cyclopropyl-N-methyl-2-(piperidin-1-yl)ethan-1-amine (Final Product)
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Reaction Setup: In a round-bottom flask, dissolve 1-cyclopropyl-2-(piperidin-1-yl)ethan-1-one (1.0 eq) in a suitable solvent, typically methanol or dichloromethane.
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Imine Formation: Add a solution of methylamine (in THF or water, 1.5-2.0 eq) to the flask. The formation of the imine intermediate can be facilitated by the addition of a dehydrating agent like magnesium sulfate or by azeotropic removal of water.
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Reduction: After stirring for 1-2 hours, a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 eq) is added portion-wise at 0 °C. The reaction is then allowed to warm to room temperature and stirred overnight.
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Work-up and Purification: The reaction is carefully quenched with water or a dilute acid. The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated. The final compound can be purified by column chromatography or by conversion to its hydrochloride salt for better handling and stability.
Potential Therapeutic Applications and Future Directions
Given the structural motifs present, 1-cyclopropyl-N-methyl-2-(piperidin-1-yl)ethan-1-amine is a promising candidate for investigation in several therapeutic areas:
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Oncology: The cyclopropylamine moiety suggests potential as an inhibitor of LSD1, an epigenetic target implicated in various cancers.[1]
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Neurological Disorders: As an analogue of known monoamine oxidase inhibitors, this compound could be explored for the treatment of depression and neurodegenerative diseases like Parkinson's disease.
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CNS-related Conditions: The piperidine ring is a common feature in drugs targeting CNS receptors. Therefore, screening this compound against a panel of CNS targets, such as dopamine, serotonin, and opioid receptors, is a logical next step.
Further research should focus on the stereoselective synthesis of this compound, as stereochemistry often plays a crucial role in biological activity. In vitro and in vivo studies are necessary to determine its pharmacological profile, including efficacy, selectivity, and toxicity.
Conclusion
1-Cyclopropyl-N-methyl-2-(piperidin-1-yl)ethan-1-amine is a novel chemical entity with significant potential for drug development, owing to the synergistic combination of a cyclopropylamine and a piperidine scaffold. The proposed synthetic route offers a practical approach to obtaining this compound for further investigation. Its structural features warrant exploration in oncology, neurology, and other CNS-related therapeutic areas.
References
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Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]
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MDPI. (2023). Pharmacological Applications of Piperidine Derivatives. [Link]
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MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
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International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]
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ResearchGate. (n.d.). Piperidine-based drug discovery. [Link]
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Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. [Link]
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